N-(4-fluorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a fluorophenyl group and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then coupled with the fluorophenyl derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more hydroxylated derivative, while reduction could produce a simpler, less functionalized compound .
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved often depend on the specific application, whether it be inhibiting a bacterial enzyme or interacting with a cancer cell receptor .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but with different functional groups, leading to varied applications.
Coumarin derivatives: Share the chromenyl group but differ in other substituents, affecting their biological activities.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20FNO4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H20FNO4/c1-12-16-7-9-18(24)13(2)20(16)27-21(26)17(12)8-10-19(25)23-11-14-3-5-15(22)6-4-14/h3-7,9,24H,8,10-11H2,1-2H3,(H,23,25) |
InChI Key |
HWXZMDZGHHRUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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